(9H-Fluoren-9-yl)methyl ethynylcarbamate

Catalog No.
S13660149
CAS No.
827022-22-0
M.F
C17H13NO2
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl ethynylcarbamate

CAS Number

827022-22-0

Product Name

(9H-Fluoren-9-yl)methyl ethynylcarbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-ethynylcarbamate

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C17H13NO2/c1-2-18-17(19)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10,16H,11H2,(H,18,19)

InChI Key

QCDMKICOAGWVLK-UHFFFAOYSA-N

Canonical SMILES

C#CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(9H-Fluoren-9-yl)methyl ethynylcarbamate is a chemical compound characterized by the molecular formula C18H19NO3C_{18}H_{19}NO_3. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a carbamate functional group. The structure includes an ethynyl group, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science. It typically appears as a solid substance and has garnered attention for its versatile chemical behavior and biological activity .

The reactivity of (9H-Fluoren-9-yl)methyl ethynylcarbamate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic substitutions involving the carbamate moiety.
  • Deprotection reactions where the fluorenyl group can be removed under specific conditions.
  • Cross-coupling reactions that utilize the ethynyl group for further functionalization, making it valuable in synthetic organic chemistry .

Research indicates that (9H-Fluoren-9-yl)methyl ethynylcarbamate exhibits significant biological activity. Potential activities include:

  • Antimicrobial properties, which may be beneficial in developing new antibiotics.
  • Anticancer effects, with studies suggesting it may inhibit the growth of certain cancer cell lines.
  • Enzyme inhibition, particularly against specific targets involved in metabolic pathways .

The synthesis of (9H-Fluoren-9-yl)methyl ethynylcarbamate typically involves several steps:

  • Formation of the fluorenyl intermediate: Starting from fluorene, reactions with reagents such as ethynyl halides are performed.
  • Carbamate formation: The intermediate is reacted with isocyanates or carbamates under controlled conditions to yield the final product.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity .

(9H-Fluoren-9-yl)methyl ethynylcarbamate finds applications in several domains:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its biological activities.
  • Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
  • Organic Synthesis: Acts as a versatile building block for constructing more complex organic molecules .

Interaction studies involving (9H-Fluoren-9-yl)methyl ethynylcarbamate have focused on its binding affinity with various biological targets. Research indicates that it interacts with specific enzymes and receptors, which may elucidate its mechanism of action and potential therapeutic uses. These studies are crucial for understanding how this compound can be effectively utilized in drug design and development .

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl ethynylcarbamate. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamateC18H19NO3C_{18}H_{19}NO_3Hydroxyethyl substitutionDifferent steric hindrance influences solubility
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate hydrochlorideC17H19ClN2O2C_{17}H_{19}ClN_2O_2Aminoethyl substitutionEnhanced biological activity due to amino group
9H-fluoren-9-ylmethyl N-(but-3-yn-1-yl)-N-(2,2-dimethylpropyl)carbamateC24H27NO2C_{24}H_{27}NO_2Dimethylpropyl substitutionIncreased lipophilicity and potential bioavailability

These compounds illustrate variations in side groups that affect solubility, biological activity, and potential applications, highlighting the distinctive features of (9H-Fluoren-9-yl)methyl ethynylcarbamate within this chemical class .

(9H-Fluoren-9-yl)methyl ethynylcarbamate (C₁₈H₁₅NO₂; molecular weight 277.32 g/mol) belongs to the carbamate family, defined by the functional group R₂NC(O)OR’. Its structure comprises:

  • A fluorenylmethyl group (9H-fluoren-9-yl)methyl, providing steric protection and UV-active properties.
  • An ethynylcarbamate moiety (-O-C(O)-NH-C≡CH), introducing alkyne functionality for click chemistry applications.

The IUPAC name, (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate, reflects its substituents’ arrangement (Figure 1). Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm, fluorenyl), ethynyl proton (δ 2.5–3.0 ppm).
  • IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹).

Table 1: Comparative Structural Attributes of Related Carbamates

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
(9H-Fluoren-9-yl)methyl ethynylcarbamateC₁₈H₁₅NO₂277.32Ethynyl, carbamate, fluorenyl
Methyl N-ethyl-N-(9H-fluoren-9-yl)carbamateC₁₇H₁₇NO₂267.32Ethyl, carbamate, fluorenyl
(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxopropan-2-yl)carbamateC₁₈H₁₆ClNO₃329.78Chloro, carbamate, fluorenyl

Historical Development in Carbamate Chemistry

Carbamates emerged in the 19th century, with Jean-Baptiste Dumas coining "urethane" in 1833. The fluorenylmethoxycarbonyl (Fmoc) group, introduced in the 1970s, revolutionized peptide synthesis by offering a base-labile protecting group. Ethynylcarbamates evolved from this lineage, with their development driven by the need for orthogonal reactivity in multi-step syntheses. Early work focused on modifying the Fmoc group to incorporate alkyne handles, enabling Huisgen cycloaddition reactions post-deprotection.

The ethynylcarbamate variant gained prominence in the 2000s, as click chemistry paradigms required stable yet reactive alkyne precursors. For example, (9H-fluoren-9-yl)methyl ethynylcarbamate’s synthesis was first reported in 2001, leveraging nucleophilic substitution between propargylamine and fluorenylmethyl chloroformate. This innovation addressed limitations of earlier alkynyl reagents, which suffered from instability or side reactions.

Role in Modern Organic Synthesis Paradigms

The compound’s dual functionality—Fmoc-based protectability and ethynyl reactivity—positions it as a linchpin in several domains:

Peptide Synthesis

As a urethane-type protecting group, it shields amines during solid-phase peptide synthesis (SPPS). Unlike traditional Fmoc groups, the ethynylcarbamate permits sequential deprotection and conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables site-specific modifications, critical for synthesizing peptide-drug conjugates.

Bioconjugation

The ethynyl group facilitates bioorthogonal labeling of biomolecules. For instance, azide-functionalized antibodies react selectively with ethynylcarbamate-modified linkers, creating stable triazole adducts. This approach minimizes off-target binding, enhancing diagnostic and therapeutic agent specificity.

Materials Science

In polymer chemistry, the compound acts as a crosslinker for hydrogels. Its alkyne group reacts with azide-terminated polyethylene glycol (PEG), forming networks with tunable mechanical properties. Such materials find use in drug delivery systems and tissue engineering.

Table 2: Synthetic Applications of (9H-Fluoren-9-yl)methyl Ethynylcarbamate

ApplicationMechanismOutcomeExample Source
Peptide macrocyclizationCuAAC post-Fmoc deprotectionCyclic peptides with enhanced stability
Antibody-drug conjugate synthesisBioorthogonal ligationTargeted cancer therapies
PEG-based hydrogel formationAzide-alkyne crosslinkingControlled-release matrices

The synthesis of (9H-Fluoren-9-yl)methyl ethynylcarbamate represents a specialized area within carbamate chemistry, requiring sophisticated methodological approaches to achieve the desired product with high purity and yield. The compound features both the fluorenylmethyloxycarbonyl protecting group and an ethynyl functional group, necessitating careful consideration of reaction conditions and protecting group strategies.

Solid-Phase Synthesis Approaches Using Fluorenylmethyloxycarbonyl-Protected Intermediates

Solid-phase synthesis methodologies utilizing fluorenylmethyloxycarbonyl-protected intermediates have emerged as a cornerstone approach for the preparation of (9H-Fluoren-9-yl)methyl ethynylcarbamate and related compounds [1] [2] [3]. The fluorenylmethyloxycarbonyl group serves as a temporary protecting group that is compatible with the alkaline conditions required for iterative coupling cycles while maintaining stability under acidic conditions [4] [5].

The solid-phase approach typically employs polymer-supported resins as the solid matrix, with the fluorenylmethyloxycarbonyl-protected amino acid derivatives being sequentially coupled to the growing chain [3] [6]. The synthesis begins with the attachment of the first fluorenylmethyloxycarbonyl-protected building block to a suitable resin, commonly utilizing coupling reagents such as 1-hydroxybenzotriazole and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the presence of N,N-diisopropylethylamine [1] [3].

The incorporation of ethynyl-functionalized building blocks into solid-phase synthesis requires specialized amino acid derivatives that contain terminal alkyne groups [7] [6]. Research has demonstrated the successful synthesis of alkyne-functionalized arginine building blocks that are compatible with fluorenylmethyloxycarbonyl-strategy solid-phase peptide synthesis [6]. These building blocks utilize trimethylsilyl protection of the terminal alkyne during the synthesis, which is subsequently removed during the final deprotection step with trifluoroacetic acid treatment [6].

Coupling ReagentBaseSolvent SystemTypical Yield Range
1-hydroxybenzotriazole/2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateN,N-diisopropylethylamineN,N-dimethylformamide85-95%
Benzotriazol-1-yloxy-tris(dimethylamino)phosphanium hexafluorophosphateN,N-diisopropylethylamineN,N-dimethylformamide/N-methyl-2-pyrrolidone80-90%
2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol1-methylimidazolN,N-dimethylformamide90-98%

The deprotection of fluorenylmethyloxycarbonyl groups on solid support is achieved through treatment with basic conditions, typically employing piperidine in N,N-dimethylformamide [8] [4]. The mechanism involves base-catalyzed elimination of the fluorenylmethyloxycarbonyl group, generating dibenzofulvene as a byproduct, which can be monitored spectrophotometrically to track the progress of deprotection [4] [5].

The solid-phase methodology offers several advantages including simplified purification procedures, reduced side reactions through excess reagent removal after each coupling step, and the ability to perform multiple reaction cycles without intermediate purification [3] [5]. Research has shown that the fluorenylmethyloxycarbonyl protecting group maintains excellent compatibility with various functional groups present in complex synthetic intermediates [1] [2].

Solution-Phase Coupling Strategies for Ethynylcarbamate Formation

Solution-phase synthetic approaches for ethynylcarbamate formation employ direct coupling methodologies that allow for precise control over reaction conditions and product characterization [9] [5]. The formation of (9H-Fluoren-9-yl)methyl ethynylcarbamate through solution-phase methods typically involves the reaction of fluorenylmethanol derivatives with ethynyl isocyanate or related electrophilic ethynyl-containing reagents under controlled atmospheric conditions.

The primary synthetic route involves the reaction of 9-fluorenylmethanol with ethynyl isocyanate in an inert atmosphere, utilizing solvents such as dichloromethane or tetrahydrofuran . The reaction proceeds through nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer to form the desired carbamate linkage [9]. Reaction temperatures are typically maintained at ambient conditions or slightly elevated temperatures to facilitate product formation while minimizing side reactions .

Alternative solution-phase methodologies employ fluorenylmethyl chloroformate as an electrophilic coupling partner with ethynylamine derivatives [11] [9]. This approach utilizes the high reactivity of chloroformate reagents toward nucleophilic amines, proceeding through an addition-elimination mechanism [9]. The reaction is typically conducted in the presence of a tertiary amine base such as triethylamine to neutralize the hydrogen chloride byproduct [11].

Reaction PathwayReagentsSolventTemperatureYield Range
Fluorenylmethanol + Ethynyl isocyanateFluorenylmethanol, Ethynyl isocyanateDichloromethane20-25°C70-85%
Chloroformate couplingFluorenylmethyl chloroformate, EthynylamineTetrahydrofuran0-20°C75-90%
Carbonate-mediated couplingFluorenylmethyl carbonate, EthynylamineN,N-dimethylformamide25-40°C65-80%

Advanced solution-phase methodologies have incorporated transition metal-catalyzed coupling reactions for the formation of ethynylcarbamate bonds [12] [13]. Silver carbamate complexes have been demonstrated to effectively catalyze the carboxylation of terminal alkynes with carbon dioxide under atmospheric pressure conditions [13]. These methodologies offer enhanced selectivity and milder reaction conditions compared to traditional thermal approaches [13].

The use of mixed carbonate intermediates represents another significant advancement in solution-phase ethynylcarbamate synthesis [9]. N,N'-disuccinimidyl carbonate has been employed as an electrophilic carbonyl transfer reagent, reacting with ethynylamine derivatives to form carbamate products under mild conditions [9]. This methodology offers improved stability of intermediates and enhanced functional group tolerance [9].

Recent developments in solution-phase synthesis have focused on three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide [9]. These reactions proceed through initial formation of carbamate intermediates followed by N-alkylation to yield the desired ethynylcarbamate products [9].

Protecting Group Compatibility and Orthogonal Deprotection Schemes

The fluorenylmethyloxycarbonyl protecting group exhibits remarkable compatibility with a wide range of functional groups commonly encountered in organic synthesis, making it particularly valuable for complex synthetic transformations involving (9H-Fluoren-9-yl)methyl ethynylcarbamate [14] [4] [15]. The base-labile nature of the fluorenylmethyloxycarbonyl group allows for selective removal under mild alkaline conditions while maintaining stability toward acidic environments [4] [8].

Orthogonal protecting group strategies involving fluorenylmethyloxycarbonyl groups have been extensively developed to enable selective deprotection in the presence of other protecting groups [14] [16]. The fluorenylmethyloxycarbonyl group demonstrates excellent orthogonality with acid-labile protecting groups such as tert-butoxycarbonyl and tert-butyl esters, allowing for sequential deprotection protocols [16] [14].

Protecting GroupDeprotection ConditionsCompatibility with FluorenylmethyloxycarbonylSelectivity
tert-ButoxycarbonylTrifluoroacetic acidExcellentHigh
BenzyloxycarbonylPalladium-catalyzed hydrogenationExcellentHigh
AllyloxycarbonylPalladium(0) catalysisGoodModerate
2-(4-nitrophenyl)ethoxycarbonylHydrazineExcellentHigh

The compatibility of fluorenylmethyloxycarbonyl protection with silyl-based protecting groups for terminal alkynes represents a critical aspect of ethynylcarbamate synthesis [17] [7]. Triethylsilyl and triisopropylsilyl protecting groups for terminal alkynes demonstrate excellent compatibility with fluorenylmethyloxycarbonyl chemistry, allowing for selective alkyne deprotection using fluoride sources while maintaining carbamate integrity [7] [17].

Research has demonstrated the development of transformable protecting group concepts that change properties through structural transformation [15] [18]. The 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl group represents an innovative approach where gold(III)-catalyzed fluorene formation converts the protecting group into a fluorenylmethyloxycarbonyl-like structure, enabling mild basic deprotection post-transformation [15] [18].

Advanced orthogonal deprotection schemes have incorporated multiple protecting group strategies to enable selective functional group manipulation [14] [8]. The fluorenylmethyloxycarbonyl group maintains stability under conditions required for the removal of 2-(4-nitrophenyl)ethoxycarbonyl groups using hydrazine, allowing for sequential amine deprotection protocols [8] [14].

The development of microwave-assisted deprotection methodologies has enhanced the efficiency of fluorenylmethyloxycarbonyl removal while maintaining selectivity [8]. Comparative studies of piperidine, 4-methylpiperidine, and piperazine as deprotection reagents have demonstrated similar efficacy, with selection criteria based on toxicity profiles and handling considerations rather than chemical performance [8].

Deprotection ReagentConcentrationReaction TimeTemperatureEfficiency
Piperidine20% in N,N-dimethylformamide10-20 minutes25°C>95%
4-Methylpiperidine20% in N,N-dimethylformamide15-25 minutes25°C>90%
Piperazine20% in N,N-dimethylformamide20-30 minutes25°C>85%

The incorporation of 1-hydroxybenzotriazole in piperidine solutions has been demonstrated to minimize side reactions during fluorenylmethyloxycarbonyl deprotection, particularly in sequences containing aspartic acid residues prone to aspartimide formation [5] [8]. This additive strategy represents a significant advancement in protecting group methodology for complex synthetic applications [5].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

263.094628657 g/mol

Monoisotopic Mass

263.094628657 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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